Cas no 1805189-72-3 (2-Bromo-5-fluoro-4-nitrobenzoic acid)
2-Bromo-5-fluoro-4-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-fluoro-4-nitrobenzoic acid
- 2-Bromo-5-fluoro-4-nitrobenzoicAcid
- A910734
- MFCD28739985
- SCHEMBL18396567
- BS-33953
- AC4831
- CS-0145050
- 1805189-72-3
-
- MDL: MFCD28739985
- Inchi: 1S/C7H3BrFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
- InChI Key: YHWXPVUSPPRQLC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C(=O)O)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 262.92295g/mol
- Monoisotopic Mass: 262.92295g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83.1
2-Bromo-5-fluoro-4-nitrobenzoic acid Pricemore >>
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| Apollo Scientific | PC501910-1g |
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| Alichem | A013016620-250mg |
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1805189-72-3 | 97% | 250mg |
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| Alichem | A013016620-500mg |
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| Alichem | A013016620-1g |
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1805189-72-3 | 95% | 1g |
¥3749 | 2023-04-15 |
2-Bromo-5-fluoro-4-nitrobenzoic acid Suppliers
2-Bromo-5-fluoro-4-nitrobenzoic acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 2-Bromo-5-fluoro-4-nitrobenzoic acid
Introduction to 2-Bromo-5-fluoro-4-nitrobenzoic acid (CAS No. 1805189-72-3)
2-Bromo-5-fluoro-4-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1805189-72-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural configuration, incorporating both bromine and fluorine substituents along with a nitro group, which collectively contribute to its distinct chemical properties and potential biological activities.
The molecular structure of 2-Bromo-5-fluoro-4-nitrobenzoic acid consists of a benzoic acid core substituted at the 2-position with a bromine atom, the 5-position with a fluorine atom, and the 4-position with a nitro group. This arrangement creates a molecule with enhanced electrophilicity and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of these halogen atoms particularly influences its interactions with biological targets, often enhancing binding affinity and selectivity.
In recent years, 2-Bromo-5-fluoro-4-nitrobenzoic acid has been extensively studied for its applications in drug discovery and development. Its structural features make it an excellent scaffold for designing novel compounds with therapeutic potential. Researchers have leveraged its reactivity to develop derivatives that exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 2-Bromo-5-fluoro-4-nitrobenzoic acid is its role as a precursor in the synthesis of more complex pharmacophores. The nitro group can be reduced to an amine, while the bromine atom can undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups. These transformations have enabled the creation of libraries of compounds that are being screened for their biological activity.
Recent studies have highlighted the potential of 2-Bromo-5-fluoro-4-nitrobenzoic acid in the development of anticancer agents. For instance, researchers have demonstrated that derivatives of this compound can inhibit kinases involved in tumor growth and proliferation. The fluorine atom, in particular, has been shown to improve metabolic stability and bioavailability, key factors in drug design. Additionally, the bromine substituent can serve as a handle for further chemical modifications, enabling fine-tuning of pharmacological properties.
The pharmaceutical industry has also explored 2-Bromo-5-fluoro-4-nitrobenzoic acid for its potential in treating inflammatory disorders. By targeting specific inflammatory pathways, compounds derived from this scaffold have shown promise in preclinical models. The ability to modify its structure allows chemists to optimize potency and selectivity, reducing side effects associated with earlier generations of anti-inflammatory drugs.
Another area where 2-Bromo-5-fluoro-4-nitrobenzoic acid has made significant contributions is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major global health challenges, and there is a pressing need for new therapeutic strategies. Researchers have found that certain derivatives of this compound can cross the blood-brain barrier and interact with neuronal receptors, offering potential treatments for these conditions.
The synthetic utility of 2-Bromo-5-fluoro-4-nitrobenzoic acid extends beyond pharmaceutical applications. It serves as a key intermediate in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The halogenated aromatic ring system contributes to electron transport properties essential for these technologies.
In conclusion,2-Bromo-5-fluoro-4-nitrobenzoic acid (CAS No. 1805189-72-3) is a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics, while its synthetic adaptability ensures continued relevance in industrial chemistry. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its importance in scientific innovation.
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